6,10-Dimethylundec-9-en-2-one
Overview
Description
6,10-Dimethylundec-9-en-2-one, also known as DMU, is a natural compound found in various plants and fruits. It is a member of the family of volatile organic compounds known as monoterpenoids. DMU has been studied extensively for its potential applications in various fields such as food science, agriculture, and medicine.
Scientific Research Applications
Catalytic Hydrogenation and Synthesis
The compound 6,10-Dimethylundec-9-en-2-one has been utilized in the field of catalytic hydrogenation and synthesis. A study by Zhdankina et al. (1987) explored the catalytic hydrogenation of isomeric methoxydiethoxy-dimethylundeca-dienes, leading to the production of dimethyl-undecan-ol, a useful intermediate for synthesizing 6,10-Dimethyl-undec-3-en-2-one (Zhdankina et al., 1987).
Chemo- and Regioselective Nitration
Stepanov and Veselovsky (1999) investigated the chemo- and regioselective nitration of geranylacetone, resulting in 6,10-dimethyl-9-nitroundeca-diene. This compound was subsequently used to synthesize 6,10-dimethyl-9-methyleneundec-en-2-one, a key component of essential oils from certain plants (Stepanov & Veselovsky, 1999).
Total and Stereoselective Synthesis
Morizur and Tortajada (1982) reported the first total and stereoselective synthesis of 6,10-dimethyl-9-methylene undec-5-en-2-one, an important constituent of Costus Root oil. This synthesis was achieved with a 22% yield from methylated Dieckmann-ester, highlighting its significance in organic synthesis (Morizur & Tortajada, 1982).
In Vitro Anticancer Activity
Knopf et al. (2017) conducted a study on rhenium(I) complexes and their in vitro anticancer activity. This research is relevant as it provides insights into potential new classes of anticancer agents, although not directly involving this compound (Knopf et al., 2017).
Synthesis of Z-Allylic Esters and Diterpenes
Hodgson and Arif (2010) developed a methodology for synthesizing trisubstituted Z-allylic esters, applying it to the total synthesis of a geranylgeraniol-derived diterpene. This research demonstrates the compound's relevance in complex organic synthesis processes (Hodgson & Arif, 2010).
Photocatalytic Oxygenation of Olefins
Kotani, Ohkubo, and Fukuzumi (2004) explored the photocatalytic oxygenation of olefins, a process that potentially involves compounds like this compound. This study enhances the understanding of photocatalytic processes in organic chemistry (Kotani et al., 2004).
properties
IUPAC Name |
6,10-dimethylundec-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXDFZBDPOCFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings of the research paper regarding the catalytic reduction of 6,10-dimethylundec-9-en-2-one?
A1: The research paper "[Catalytic reduction of unsaturated ketones in a continuous reactor. II. Hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one on raney nickel]" [] investigates the hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one using Raney nickel as a catalyst in a continuous reactor. While the abstract doesn't provide specific results, the paper likely explores the reaction kinetics, selectivity towards specific products (like this compound), and the efficiency of the continuous process.
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